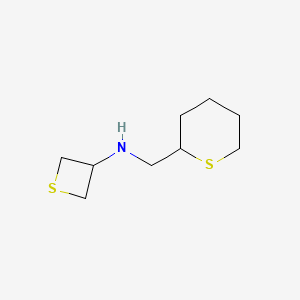
N-((Tetrahydro-2H-thiopyran-2-yl)methyl)thietan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((Tetrahydro-2H-thiopyran-2-yl)methyl)thietan-3-amine is a complex organic compound that contains both sulfur and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((Tetrahydro-2H-thiopyran-2-yl)methyl)thietan-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tetrahydro-2H-thiopyran with a suitable alkylating agent to introduce the thietan-3-amine moiety. The reaction conditions often require the use of a strong base and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required purity standards.
化学反応の分析
Types of Reactions
N-((Tetrahydro-2H-thiopyran-2-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler amines or thiols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
N-((Tetrahydro-2H-thiopyran-2-yl)methyl)thietan-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-((Tetrahydro-2H-thiopyran-2-yl)methyl)thietan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form specific interactions with these targets, potentially leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)piperidin-3-amine
- N-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-3-amine
Uniqueness
N-((Tetrahydro-2H-thiopyran-2-yl)methyl)thietan-3-amine is unique due to its specific combination of sulfur and nitrogen atoms within a cyclic structure This gives it distinct chemical properties and reactivity compared to other similar compounds
特性
分子式 |
C9H17NS2 |
|---|---|
分子量 |
203.4 g/mol |
IUPAC名 |
N-(thian-2-ylmethyl)thietan-3-amine |
InChI |
InChI=1S/C9H17NS2/c1-2-4-12-9(3-1)5-10-8-6-11-7-8/h8-10H,1-7H2 |
InChIキー |
IHEIWZVYDBKGAT-UHFFFAOYSA-N |
正規SMILES |
C1CCSC(C1)CNC2CSC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


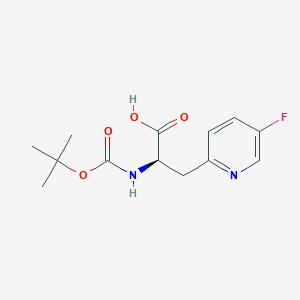
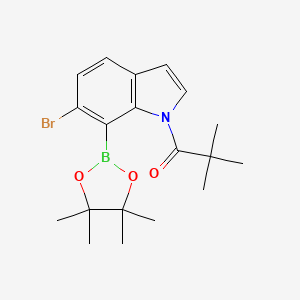
![(2S,3S)-2,3-Dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13323661.png)
![(R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B13323671.png)
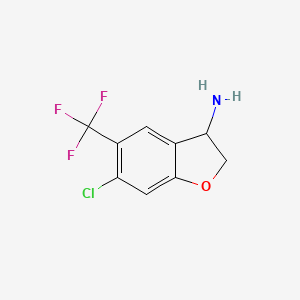
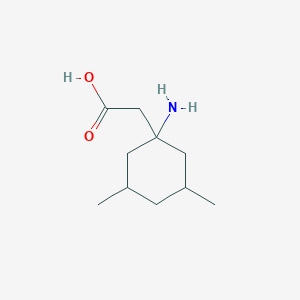
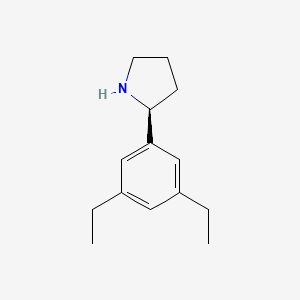
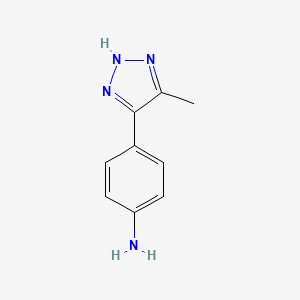
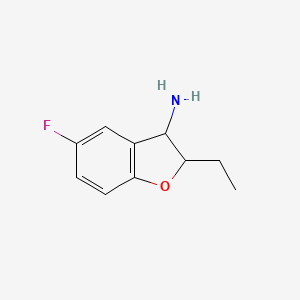

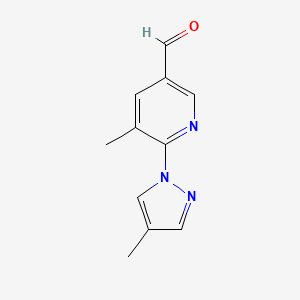
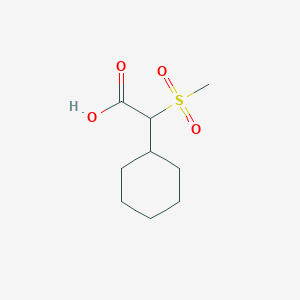

amine](/img/structure/B13323723.png)
